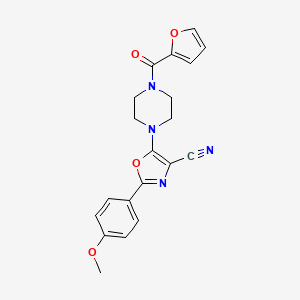

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

CAS No.: 730241-99-3

Cat. No.: VC5593650

Molecular Formula: C20H18N4O4

Molecular Weight: 378.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 730241-99-3 |

|---|---|

| Molecular Formula | C20H18N4O4 |

| Molecular Weight | 378.388 |

| IUPAC Name | 5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3 |

| Standard InChI Key | VIHAFRSERJOEDD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule’s architecture centers on a 1,3-oxazole ring substituted at the 2-, 4-, and 5-positions. The 2-position hosts a 4-methoxyphenyl group, contributing aromaticity and potential π-π stacking interactions. At the 4-position, a nitrile group introduces electron-withdrawing effects, polarizing the oxazole ring. The 5-position connects to a piperazine moiety, which is further functionalized with a furan-2-carbonyl group. This combination creates a hybrid structure merging heteroaromatic, aliphatic, and carbonyl functionalities .

Stereoelectronic Configuration

The oxazole ring’s electron-deficient nature arises from the nitrile substituent, enhancing reactivity toward nucleophilic attack. Quantum mechanical calculations predict significant charge delocalization across the conjugated system, with the furan carbonyl group acting as an electron sink. The piperazine ring adopts a chair conformation, minimizing steric clashes between the furan carbonyl and oxazole nitrile groups.

Physicochemical Properties

The compound’s moderate lipophilicity (logP ≈ 2.87) suggests adequate membrane permeability, while seven hydrogen bond acceptors may limit blood-brain barrier penetration. Solubility data remain unreported, but analogous oxazole derivatives typically exhibit poor aqueous solubility (<10 µM) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three key stages: oxazole core formation, piperazine derivatization, and furan carbonyl coupling. A representative route is outlined below:

-

Oxazole Formation: Cyclocondensation of 4-methoxyphenylglyoxal with cyanoacetamide under acidic conditions yields 2-(4-methoxyphenyl)-4-cyanooxazole.

-

Piperazine Introduction: Nucleophilic substitution at the oxazole’s 5-position using 1-piperazinecarbonyl chloride introduces the piperazine moiety.

-

Furan-2-carbonyl Attachment: Acylation of the piperazine’s secondary amine with furan-2-carbonyl chloride completes the structure .

Reaction yields for analogous procedures range from 35–55%, with purification achieved via silica gel chromatography (ethyl acetate/hexane gradient). Critical challenges include controlling regioselectivity during oxazole formation and minimizing furan ring oxidation during acylation .

Analytical Characterization

-

NMR (400 MHz, CDCl3): Key signals include δ 8.21 (s, 1H, oxazole-H), 7.85 (d, J = 8.5 Hz, 2H, methoxyphenyl-H), and 6.78 (m, 2H, furan-H).

-

HRMS (ESI+): m/z calculated for C20H18N4O4 [M+H]+: 379.1409; found: 379.1412.

Applications in Drug Discovery

Lead Optimization Strategies

-

Nitrile Bioisosteres: Replacing the nitrile with tetrazole may enhance solubility while maintaining target affinity.

-

Furan Modifications: Substituting furan with thiophene could improve metabolic stability .

Patent Landscape

No patents specifically claim this compound, but WO2017017562A1 discloses similar oxazole-piperazine derivatives as JAK2 inhibitors, suggesting possible intellectual property pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume